molecular formula C17H23N3O3 B12222547 (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12222547
M. Wt: 317.4 g/mol
InChI Key: RTLUKLJVYBHTOR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazol-3-one family, characterized by a five-membered dihydropyrazole ring with ketone functionality at position 2. Key structural features include:

  • Position 2: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
  • Position 4: A (Z)-configured ethylidene group substituted with a 2-hydroxyethylamino moiety, enhancing solubility through hydrogen bonding.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H23N3O3/c1-4-5-15-16(12(2)18-10-11-21)17(22)20(19-15)13-6-8-14(23-3)9-7-13/h6-9,19,21H,4-5,10-11H2,1-3H3

InChI Key

RTLUKLJVYBHTOR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and case studies that highlight its significance in research.

Anti-inflammatory Activity

Pyrazole derivatives, including the compound , have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with minimal ulcerogenic effects, making them potential candidates for safer anti-inflammatory drugs .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have shown promise in various cancer models by inducing apoptosis and inhibiting tumor growth. Studies suggest that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer cell lines . For example, certain derivatives have been reported to exhibit IC50 values in the low micromolar range against breast and colon cancer cells.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Pyrazole-based compounds have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation as a therapeutic strategy .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Bekhit et al. evaluated a series of pyrazole derivatives for their anti-inflammatory activity using animal models. The results indicated that specific modifications to the pyrazole structure significantly enhanced COX-2 selectivity and reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that certain pyrazole derivatives could induce apoptosis via activation of caspase pathways. The compound exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 3: Antimicrobial Testing

Research conducted on the antimicrobial efficacy of pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial growth .

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with active site residues of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazol-3-one Derivatives

Structural Features and Substituent Effects

The table below compares the substituents and molecular properties of the target compound with similar derivatives:

Compound (Reference) Substituents (Positions 2, 4, 5) Molecular Weight Key Functional Groups
Target Compound 2-(4-MeOPh), 4-(2-hydroxyethylamino), 5-propyl ~359.4* Methoxy, hydroxyethyl, propyl
2-(4-NO2Ph), 4-(imidazole-ethylamino), 5-(4-MeOPh) ~435.4 Nitro, imidazole, methoxy
2-(4-FPh), 4-(triazole-benzylamino), 5-methyl 390.4 Fluoro, triazole, methyl
2-(4-NO2Ph), 4-(piperazinyl-ethylamino), 5-propyl ~415.4* Nitro, piperazinyl, propyl
2,5-diphenyl, 4-(4-methylbenzylidene) ~356.4 Phenyl, methylbenzylidene

*Calculated based on molecular formulas.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with nitro () or fluoro () substituents (electron-withdrawing), which may alter reactivity and binding affinity .
  • Solubility Modulation: The 2-hydroxyethylamino group in the target compound enhances aqueous solubility compared to the imidazole () or piperazinyl () groups, which offer mixed solubility profiles depending on protonation .

Bioactivity and Pharmacological Potential

:
:
  • The fluorophenyl and triazole groups are associated with anticancer applications, particularly in targeting DNA repair enzymes or inducing ferroptosis (see ) .
:
  • The piperazinyl group may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system-targeted therapies .
:
  • Pyrazol-3-one derivatives with tetrazole or coumarin moieties exhibit antimicrobial and anti-inflammatory properties, highlighting the scaffold’s versatility .

Biological Activity

The compound (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 879062-41-6, is a pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of 408.5 g/mol. The structure features a pyrazolone core substituted with various functional groups that contribute to its biological activities.

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
CAS Number879062-41-6

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in various studies. It acts primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in the inflammatory response.

  • In vitro Studies : The compound was tested for its inhibitory activity against COX-I and COX-II. Results indicated a moderate inhibitory effect with IC50 values ranging from 0.52 to 22.25 μM for COX-II, demonstrating a higher selectivity compared to standard anti-inflammatory drugs like Celecoxib .
  • In vivo Studies : In animal models, the compound exhibited a reduction in inflammation comparable to established anti-inflammatory agents. For example, one study reported a 64.28% inhibition of inflammation in comparison to 57.14% for Celecoxib .

Enzyme Inhibition

Research has indicated that the compound also possesses enzyme inhibitory properties beyond COX enzymes:

  • Antioxidant Activity : The pyrazolone derivatives have been noted for their antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antibacterial and antifungal activities, making it a candidate for further exploration in antimicrobial therapy .

Case Studies

  • Study on COX Inhibition : A series of pyrazolone derivatives were synthesized and evaluated for their COX inhibitory activity. Among these, the target compound showed promising results with significant selectivity towards COX-II over COX-I .
  • Antioxidant Properties : A comparative study assessed various pyrazolone derivatives for their ability to scavenge free radicals. The results indicated that the target compound had a notable capacity to reduce oxidative damage in cellular models .

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